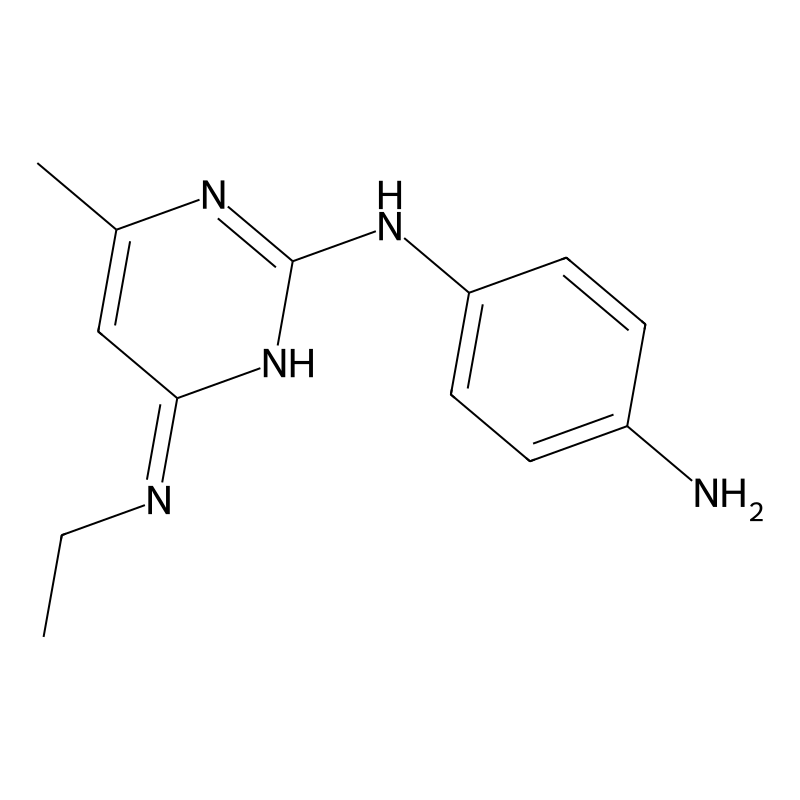

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Current Research Availability:

Chemical Structure Potential:

- Pyrimidine ring: Pyrimidines are a class of heterocyclic aromatic compounds found in nucleotides and DNA. The presence of the pyrimidine ring suggests potential applications in research related to nucleic acids or DNA analogues.

- Amine groups: The molecule contains three amine groups, which are known for their nucleophilic character and ability to participate in various chemical reactions. This could be of interest for medicinal chemistry or the development of new catalysts.

- Ethyl group: The ethyl group is a simple alkyl group that can influence the molecule's solubility and lipophilicity. This could be important for studies involving cellular uptake or membrane permeability.

N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with an aminophenyl group, an ethyl group, and a methyl group, contributing to its unique chemical properties and potential biological activities. The presence of these functional groups allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, yielding corresponding oxides.

- Reduction: It can undergo reduction with agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

- Substitution Reactions: Nucleophilic substitution can occur at the aminophenyl group, allowing for the introduction of different nucleophiles under suitable conditions.

Research indicates that N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine exhibits significant biological activities. Its potential includes:

- Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.

- Anticancer Activity: Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, indicating potential use as an anticancer agent.

- Mechanism of Action: The compound likely interacts with specific molecular targets, modulating their activity and influencing cellular pathways related to growth and apoptosis .

The synthesis of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring: This is achieved through the condensation of appropriate aldehydes and amines.

- Introduction of the Aminophenyl Group: This is accomplished via nucleophilic substitution reactions involving aminophenyl halides.

- Ethylation and Methylation: These groups are introduced through alkylation reactions using specific ethylating and methylating agents.

N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine has numerous applications:

- In Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

- In Biology: Its antimicrobial and anticancer properties make it a candidate for further research in therapeutic applications.

- In Industry: The compound is utilized in developing specialty chemicals and materials with unique properties .

The interaction studies of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine focus on its binding affinity to various enzymes and receptors. These studies aim to elucidate its mechanism of action at the molecular level, particularly regarding its role in modulating cellular processes involved in disease states such as cancer. Understanding these interactions is crucial for developing targeted therapies that leverage the compound's unique properties .

Several compounds share structural similarities with N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide | Contains aminophenyl groups but differs in core structure | Lacks pyrimidine ring |

| 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Similar aminophenyl group but different substituents | Different core structure |

| N2,N4-diphenylpyrimidine-2,4-diamine | Shares pyrimidine core but has diphenyl substitution | Different substituents impact properties |

Uniqueness

N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is distinguished by its specific combination of functional groups attached to the pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for various research applications in medicinal chemistry and beyond .